

Iptiazopyrid: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iptiazopyrid*

Cat. No.: *B15601563*

[Get Quote](#)

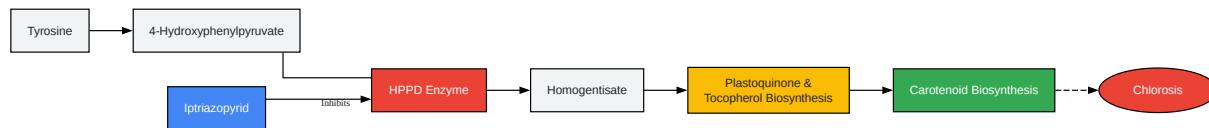
For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptiazopyrid is a novel, foliar-applied herbicide developed by Nissan Chemical Corporation for the selective control of problematic weeds in rice cultivation.^[1] Classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC), its unique mode of action targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), offering a new tool for managing herbicide-resistant weeds. This technical guide provides an in-depth overview of the discovery and development timeline of **Iptiazopyrid**, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Discovery and Development Timeline

The development of **Iptiazopyrid** has followed a structured path from initial discovery to its anticipated commercial launch.


Date	Milestone	Description
May 30, 2014	Priority Patent Application Filed	The initial international patent application, WO2014192936, was filed, laying the groundwork for the intellectual property protection of Iptriazopyrid. [1]
July 2022	Provisional ISO Approval	The International Organization for Standardization (ISO) provisionally approved the common name "Iptriazopyrid" under the designation ISO 1750. [1]
June 11, 2025	Mechanism of Action Published	A pivotal study detailing the herbicidal action and selectivity of Iptriazopyrid was published in the Journal of Agricultural and Food Chemistry. [2]
July 10, 2025	Regulatory Approval in India	Iptriazopyrid was approved under the Insecticides Act of 1968 by India's Central Insecticides Board & Registration Committee during its 465th meeting. [2] [3]
2027 (Projected)	Commercial Launch	Nissan Chemical Corporation anticipates the global commercial launch of Iptriazopyrid. [2]

Mechanism of Action

Iptriazopyrid functions as a potent and selective inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[\[2\]](#) HPPD is a critical enzyme in the carotenoid biosynthesis

pathway in plants. By inhibiting this enzyme, **Iptiazopyrid** disrupts the production of essential pigments, leading to chlorosis (bleaching) and subsequent death of susceptible weed species.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Mechanism of action of **Iptiazopyrid**.

Quantitative Data

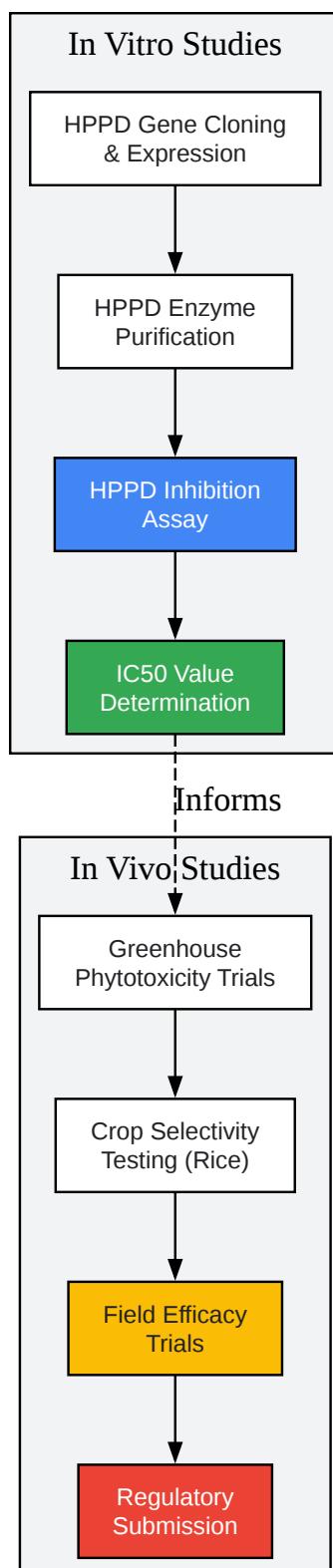
The herbicidal efficacy and selectivity of **Iptiazopyrid** have been quantified through rigorous testing.

Parameter	Species	Value	Comparison	Reference
IC ₅₀ (Herbicidal Activity)	Echinochloa crus-galli (Barnyard Grass)	6.3 g ai ha ⁻¹	15-fold more potent than Mesotrione	[4]
Selectivity Index (SI)	Oryza sativa (Rice) vs. E. crus-galli	> 64	Significantly more selective than Mesotrione (SI = 4)	[4]

Experimental Protocols

Phytotoxicity Assay

Objective: To assess the herbicidal effect of **Iptiazopyrid** on target weeds.

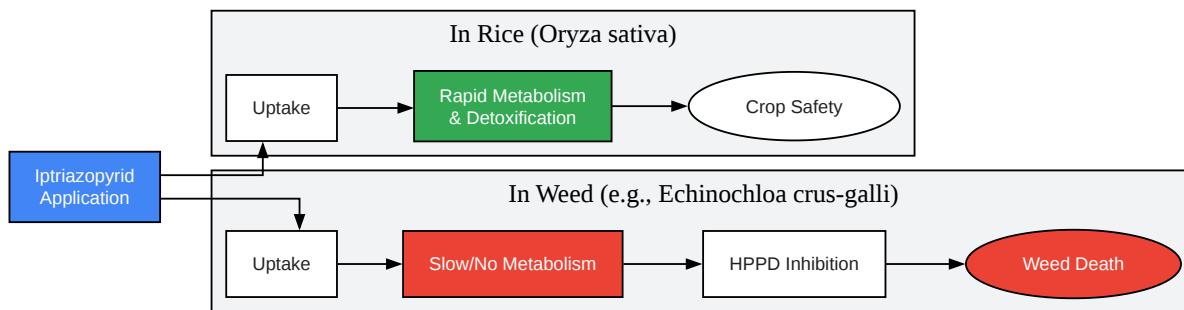

- Preparation of Test Medium: An agar-based medium (0.5% agar in water) is prepared in test tubes.
- Incorporation of Herbicide: Stock solutions of **Iptiazopyrid** in acetone are added to the molten agar at various concentrations. A control group with acetone alone is also prepared.
- Seed Sowing: Seeds of the target weed (e.g., *Echinochloa crus-galli*) are sown on the surface of the solidified agar.
- Incubation: The test tubes are incubated under controlled light and temperature conditions.
- Observation: After a set period (e.g., 7-14 days), the plants are observed for signs of phytotoxicity, such as chlorosis, growth inhibition, and mortality. The IC_{50} value is then calculated.[4]

In Vitro HPPD Inhibition Assay

Objective: To determine the direct inhibitory effect of **Iptiazopyrid** on the HPPD enzyme.

- Enzyme Preparation: Recombinant HPPD enzyme from the target plant species is expressed and purified.
- Assay Reaction Mixture: A reaction mixture containing a buffer, the HPPD enzyme, and a substrate (4-hydroxyphenylpyruvate) is prepared in a microplate.
- Inhibitor Addition: **Iptiazopyrid** is added to the reaction mixture at varying concentrations.
- Kinetic Measurement: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.
- Data Analysis: The rate of inhibition is calculated to determine the IC_{50} value of **Iptiazopyrid** against the HPPD enzyme.[4]

Experimental Workflow Diagram


[Click to download full resolution via product page](#)

Iptiazopyrid evaluation workflow.

Selectivity Mechanism

A key attribute of **Iptriazopyrid** is its high selectivity for rice, allowing for effective weed control without harming the crop. Research has demonstrated that this selectivity is not due to differences in the HPPD enzyme structure between rice and susceptible weeds. Instead, it is a result of differential metabolism. Rice plants can rapidly metabolize and detoxify **Iptriazopyrid**, whereas target weeds like barnyard grass cannot, leading to the accumulation of the herbicide and subsequent phytotoxicity.^[4]

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Differential metabolism of **Iptriazopyrid**.

Conclusion

Iptriazopyrid represents a significant advancement in herbicide technology for rice cultivation. Its novel mode of action, high efficacy against resistant weeds, and excellent crop selectivity, underpinned by a differential metabolism mechanism, position it as a valuable tool for sustainable agriculture. The development timeline, from patent filing to the imminent commercial launch, reflects a thorough and successful research and development process by Nissan Chemical Corporation. This technical guide provides a foundational understanding of **Iptriazopyrid** for professionals in the field of crop protection and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. India's 465th Registration Committee Meeting (CIB&RC) Clears 19 New Pesticide Registrations [global-agriculture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Herbicidal Action and Rice Selectivity of Ip triazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ip triazopyrid: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601563#iptriazopyrid-discovery-and-development-timeline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com